molecular formula C16H16ClN5O3S B2885135 N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897454-02-3

N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2885135
CAS No.: 897454-02-3
M. Wt: 393.85
InChI Key: YLDDMRVCIKEVLE-UHFFFAOYSA-N
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Description

This compound is a purine-derived acetamide featuring a 1,3,9-trimethyl-substituted xanthine core linked via a sulfanyl bridge to an N-(4-chlorophenyl)acetamide moiety. The sulfanyl bridge contributes to electronic interactions, as evidenced by charge density accumulation on carbonyl oxygens in related compounds (e.g., −0.488 on O14 in DFT studies) .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O3S/c1-20-13-12(14(24)22(3)16(25)21(13)2)19-15(20)26-8-11(23)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDDMRVCIKEVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Caffeine Derivatives

The purine core is typically derived from caffeine (1,3,7-trimethylpurine-2,6-dione). Bromination at the 8-position is achieved using N-bromosuccinimide (NBS) in dichloromethane (DCM)/water (1:1) at 25°C for 4–6 hours. Subsequent thiolation employs thiourea in refluxing ethanol (12 h), yielding the 8-thiol derivative.

Reaction Scheme:
$$
\text{Caffeine} \xrightarrow[\text{DCM/H}_2\text{O}]{\text{NBS}} \text{8-Bromocaffeine} \xrightarrow[\text{Ethanol}]{\text{Thiourea}} \text{8-Thiopurine}
$$

Key Data:

  • Yield: 85–92% for bromination; 78–85% for thiolation.
  • Characterization:
    • IR: 1712 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H).
    • ¹H NMR (DMSO-d₆): δ 3.30 (s, 3H, N1-CH₃), 3.50 (s, 3H, N3-CH₃), 3.90 (s, 3H, N9-CH₃).

Synthesis of N-(4-Chlorophenyl)-2-Chloroacetamide

Chloroacetylation of 4-Chloroaniline

4-Chloroaniline reacts with chloroacetyl chloride in ethanol under basic conditions (e.g., triethylamine) at 0–5°C.

Procedure:

  • Dissolve 4-chloroaniline (0.1 mol) in ethanol (30 mL).
  • Add chloroacetyl chloride (0.12 mol) dropwise with stirring.
  • Reflux for 2–3 hours, then pour into ice-water to precipitate the product.

Key Data:

  • Yield: 80–88%.
  • MP: 168°C.
  • ¹H NMR (CDCl₃): δ 4.28 (s, 2H, Cl-CH₂), 7.35–7.61 (m, 4H, Ar-H), 10.45 (s, 1H, NH).

Conjugation of Purine Thiol with Chloroacetamide

Nucleophilic Substitution in Basic Media

The purine-8-thiol undergoes deprotonation in aqueous NaOH (1% w/v), followed by reaction with N-(4-chlorophenyl)-2-chloroacetamide.

Optimized Conditions:

  • Solvent: Ethanol/water (1:1).
  • Temperature: 25°C, 12 hours.
  • Molar Ratio: 1:1.2 (purine thiol:chloroacetamide).

Reaction Scheme:
$$
\text{8-Thiopurine} + \text{Cl-CH₂-C(O)-N-(4-ClC₆H₄)} \xrightarrow[\text{NaOH}]{\text{EtOH/H₂O}} \text{Target Compound}
$$

Key Data:

  • Yield: 65–72%.
  • Purity: >95% (HPLC).
  • Characterization:
    • IR: 1647 cm⁻¹ (amide C=O), 1210 cm⁻¹ (C-S).
    • ¹H NMR (DMSO-d₆): δ 4.16 (s, 2H, SCH₂), 7.47–7.73 (m, 4H, Ar-H), 10.22 (s, 1H, NH).

Alternative Synthetic Pathways

One-Pot Oxidative Coupling

A three-component reaction involving 1,3,9-trimethylpurine-2,6-dione , 2-chloro-N-(4-chlorophenyl)acetamide , and elemental sulfur in DMF at 80°C (24 h) achieves direct C-S bond formation.

Advantages:

  • Yield: 60–68%.
  • Reduced Steps: Eliminates purine bromination/thiolation.

Critical Analysis of Methodologies

Method Yield Purity Scalability Cost Efficiency
Stepwise (Sections 2–4) 65–72% High Moderate High
One-Pot (Section 5) 60–68% Moderate High Moderate

Key Observations:

  • The stepwise approach ensures higher purity but requires intermediate isolation.
  • One-pot methods reduce labor but risk side reactions (e.g., over-alkylation).

Industrial-Scale Considerations

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water).
  • Safety: Chloroacetyl chloride is corrosive; reactions require inert atmosphere and cold trapping.

Emerging Innovations

Recent advances employ microwave-assisted synthesis (100°C, 30 min) to accelerate the coupling step, improving yields to 75–80%.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate the activity of these targets, leading to the observed biological effects. The exact pathways and targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Purine Substituents Acetamide Substituent Key Biological Activities Synthesis Yield Reference
Target Compound 1,3,9-Trimethyl 4-Chlorophenyl Pending further studies 97% (analog)
N-(3-Methylphenyl) Analog 1,3,9-Trimethyl 3-Methylphenyl Unspecified (structural analog) Not reported
Compound 5a (Neuroprotective) 1,3,7-Trimethyl 3,4-Dimethoxyphenethyl Anti-dementia, low neurotoxicity Not reported
Compound 5 (MAO-B Inhibitor) 1,3-Dimethyl Methylcarbamothioylamino 28% MAO-B inhibition, neuroprotection Moderate
N-(4-Chloro-2-Nitrophenyl) Derivative N/A 4-Chloro-2-nitrophenyl Intermediate for heterocyclic synthesis High

Key Structural and Functional Insights

In contrast, the 1,3,9-trimethyl configuration in the target compound may alter adenosine receptor selectivity due to steric and electronic differences.

Sulfanyl Bridge and Electronic Properties

  • DFT studies on related acetamides reveal significant charge density on carbonyl oxygens (−0.488), which may facilitate hydrogen bonding with biological targets . The sulfanyl bridge in the target compound likely stabilizes the molecular conformation via intramolecular N—H⋯N hydrogen bonds, as seen in crystal structures of analogous compounds (e.g., S(7) ring motif) .

Crystal Packing and Solubility

  • The dihedral angle between the purine and aryl rings influences molecular packing. For example, 42.25° in N-(4-chlorophenyl) analogs promotes corrugated layers via N—H⋯O and C—H⋯O bonds, whereas angles >59° (e.g., in 3-chlorophenyl derivatives) result in 3D networks . These differences impact solubility and bioavailability.

Synthesis Efficiency The target compound’s synthesis (via KOH-mediated coupling in ethanol) achieved 97% yield in analogous protocols, outperforming other derivatives like the N-(4-chloro-2-nitrophenyl) compound (moderate yield) .

Table 2: Hydrogen Bonding and Dihedral Angles in Crystal Structures

Compound Dihedral Angle (Purine–Aryl) Hydrogen Bond Motif Packing Structure Reference
Target Compound (Analog I) 42.25° R22(8) dimers, N—H⋯O/C—H⋯O layers Corrugated layers (ac plane)
3-Chlorophenyl Analog II 59.70° (A), 62.18° (B) 3D network via N—H⋯N/O/Cl Parallel layers linked
2-Chlorophenyl Analog 67.84° S(7) intramolecular bonds Helical chains

Biological Activity

N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a purine derivative linked to a chlorophenyl group and a sulfanylacetamide moiety. Its molecular formula is C17H18ClN5O3SC_{17}H_{18}ClN_5O_3S with a molecular weight of approximately 396.49 g/mol. The synthesis typically involves multiple steps including:

  • Formation of the Purine Derivative : Achieved through alkylation of the purine base.
  • Introduction of the Chlorophenyl Group : Via nucleophilic aromatic substitution.
  • Formation of the Sulfanylacetamide Moiety : By reacting a thiol with an acyl chloride.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as enzymes and receptors. The specific interactions can lead to diverse pharmacological effects including:

  • Antibacterial Activity : The compound has shown moderate to strong activity against strains like Salmonella typhi and Bacillus subtilis.
  • Enzyme Inhibition : It exhibits significant inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in treating conditions related to neurodegeneration and urinary tract infections respectively .

Antibacterial Activity

In studies assessing antibacterial properties, this compound demonstrated varying degrees of effectiveness against different bacterial strains. The results from various studies are summarized in the following table:

Bacterial StrainActivity LevelReference
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to Moderate

Enzyme Inhibition

The compound's role as an enzyme inhibitor has been highlighted in several studies. For instance:

  • Acetylcholinesterase Inhibition : IC50 values for several derivatives were reported as low as 0.63 ± 0.001 µM, indicating strong inhibitory potential compared to standard drugs .

Case Studies

Research has also focused on the compound's mechanism of action through docking studies with bovine serum albumin (BSA). These studies suggest that the compound binds effectively to BSA, which could enhance its bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide?

  • Methodology : Multi-step synthesis typically involves nucleophilic substitution at the sulfanyl group and subsequent coupling reactions. For example, thiol-containing intermediates (e.g., xanthine derivatives) can react with activated acetamide precursors under inert conditions. Optimize reaction parameters (temperature: 60–80°C, solvent: DMF or THF) to enhance yield .
  • Key Steps :

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).
  • Structural validation using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl, δ 3.0–4.0 ppm for methyl groups on the purine ring) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze using SHELX programs .

Q. What solvents or conditions are optimal for solubility and stability studies?

  • Solubility : DMSO (≥10 mM) is preferred for biological assays. For crystallography, use ethanol or methanol .
  • Stability : Store at –20°C under inert atmosphere (argon); avoid prolonged exposure to light or moisture due to hydrolytic sensitivity of the sulfanyl and acetamide groups .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties relevant to biological activity?

  • Approach : Perform geometry optimization at the B3LYP/6-31G(d) level to calculate charge distribution. For example, the carbonyl oxygen in the acetamide moiety often exhibits high electron density (–0.488 e), influencing hydrogen-bonding interactions with target proteins .
  • Applications : Use Mulliken charges to map electrophilic/nucleophilic sites for docking studies .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Case Study : If NMR indicates a planar conformation but X-ray data shows torsional angles >10°, validate via variable-temperature NMR to assess dynamic behavior. Cross-reference with Hirshfeld surface analysis to identify intermolecular interactions (e.g., C–H⋯O) that stabilize non-planar configurations .

Q. How to design controlled synthesis for analogs with modified purine or acetamide moieties?

  • Design Framework :

  • Reagent Selection : Use DMDAAC or CMDA derivatives for copolymerization to introduce cationic groups .
  • DoE Optimization : Apply response surface methodology (RSM) to optimize reaction time, temperature, and stoichiometry. For example, a 23^3 factorial design can identify critical factors affecting yield .

Q. What mechanistic insights explain sulfanyl group reactivity under nucleophilic conditions?

  • Mechanistic Pathway : The sulfanyl group undergoes nucleophilic displacement via a thiolate intermediate. Monitor using TLC (Rf_f shift) and IR spectroscopy (disappearance of S–H stretch at ~2550 cm1^{-1}) .
  • Kinetics : Pseudo-first-order kinetics are observed in reactions with alkyl halides (k ≈ 0.05–0.1 min1^{-1}) .

Q. How to address low reproducibility in biological assays involving this compound?

  • Troubleshooting :

  • Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Aggregation : Pre-filter solutions (0.22 µm membrane) to eliminate particulates causing false positives .

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